Pentaphosphoric acid, sodium salt

Description

Nomenclature and Chemical Classification in Scholarly Literature

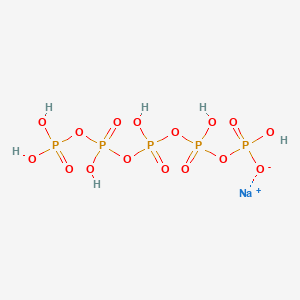

Pentaphosphoric acid, sodium salt, is known in scientific literature primarily as sodium pentaphosphate . ontosight.ai It belongs to the family of inorganic salts known as polyphosphates, which are polymers containing multiple phosphate (B84403) units linked by shared oxygen atoms. wikipedia.org Specifically, it is the sodium salt of pentaphosphoric acid.

The chemical formula for the linear form of sodium pentaphosphate is Na₅P₅O₁₅. ontosight.ai It consists of a five-phosphorus atom chain linked by oxygen atoms, with sodium ions balancing the charge. ontosight.ai It is important to distinguish the linear pentaphosphate from its cyclic counterpart, pentametaphosphate , which has the formula [PO₃]₅⁵⁻. acs.orgnih.gov Research literature often discusses both forms, as they are chemically related and can be interconverted under certain synthetic conditions. nih.gov These compounds are classified as condensed phosphates or polymetaphosphates. ontosight.aiiupac.org

Table 1: Chemical Identification of Sodium Pentaphosphate

| Property | Value |

|---|---|

| Systematic Name | This compound |

| Common Name | Sodium Pentaphosphate ontosight.ai |

| Chemical Formula | Na₅P₅O₁₅ ontosight.ai |

| Classification | Polyphosphate, Condensed Phosphate ontosight.aiwikipedia.org |

Historical Evolution of Pentaphosphate Chemistry Research

The study of polyphosphates is not new, with research interest surging in the 1930s following the discovery of the water-softening and sequestration properties of glassy sodium polymetaphosphates, such as Graham's salt. iupac.org This led to extensive investigation into the complexation of metal ions by various polyphosphates, including diphosphates (pyrophosphates) and triphosphates. wikipedia.orgiupac.orgwikipedia.org

However, the focused study of the pentamer, pentaphosphate, is a more recent development. For a long time, the synthesis of specific-length polyphosphates, especially longer chains, was challenging, often resulting in mixtures of polymers. iupac.org A significant breakthrough highlighted in recent academic literature is the first selective synthesis of the cyclic pentamer, pentametaphosphate. nih.gov A 2024 study published in ACS Central Science detailed a method to convert the cyclic tetramer into the pentamer selectively. nih.gov This work also noted that the doubly protonated acid form of pentametaphosphate ([P₅O₁₅H₂]³⁻) had not been previously reported, indicating that fundamental aspects of pentaphosphate chemistry are still being actively explored. acs.org This ability to synthesize a specific-length oligophosphate has opened new avenues for its application in targeted chemical synthesis.

Significance and Broad Research Interest in Pentaphosphate Systems

The contemporary research interest in this compound, and its related cyclic form, pentametaphosphate, is heavily concentrated in the field of bio-organic and medicinal chemistry. ontosight.ai The unique, high-density polyanionic nature of the pentaphosphate chain makes it a valuable tool for investigating biological systems that interact with polyanionic molecules like nucleic acids.

A primary driver of current research is the use of pentametaphosphate-derived reagents for the direct "pentaphosphorylation" of biomolecules. acs.orgnih.gov Scientists have developed a method to use the anhydride (B1165640) of dihydrogen pentametaphosphate ([P₅O₁₄]³⁻) to attach a five-phosphate chain to a molecule, such as a nucleoside, in a single step. acs.orgnih.gov

Key Research Findings:

Synthesis of Novel Nucleoside Polyphosphates: This new synthetic method has enabled the creation of previously difficult-to-access nucleoside hexaphosphates and heptaphosphates by adding a pentaphosphate chain to adenosine (B11128) monophosphate (AMP) and adenosine diphosphate (B83284) (ADP), respectively. acs.orgnih.gov

Probing Enzyme-Ligand Interactions: These novel polyanionic molecules are being used as tools to study the interactions with proteins that have polycationic active sites. A key example is the detailed investigation of their binding with ribonuclease A (RNase A). nih.gov

Understanding Binding Energetics: Through a combination of X-ray crystallography and advanced computational analysis, researchers have found that increasing the length of the phosphate chain does not always lead to stronger binding. For instance, uridine (B1682114) pentaphosphate (p₅U) was found to have a stronger binding energy with RNase A than its hexaphosphate counterpart (p₆U), a finding attributed to factors like ligand strain energy and conformational entropy. acs.orgnih.gov

This area of study is significant because condensed phosphates play diverse roles in biology, from energy storage to cell signaling. nih.gov The ability to synthesize specific-length oligophosphate chains and attach them to biomolecules provides powerful tools for creating biochemical probes and potentially developing new therapeutic agents. nih.gov

Properties

CAS No. |

18859-55-7 |

|---|---|

Molecular Formula |

NaO20P5-14 |

Molecular Weight |

497.846575 |

Synonyms |

pentaphosphoric acid, sodium salt |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Research of Sodium Pentaphosphates

Fundamental Principles of Polyphosphate Condensation Reactions

The formation of polyphosphates, including sodium pentaphosphate, is fundamentally based on the principle of condensation reactions. This process involves the polymerization of phosphoric acid derivatives, such as orthophosphate monomers. The core reaction is the formation of a P-O-P phosphoanhydride bond between two phosphate (B84403) units, accompanied by the elimination of a water molecule.

The process can be initiated by heating sodium orthophosphates. For instance, two molecules of a phosphate precursor like disodium (B8443419) hydrogen phosphate can combine in a reversible condensation reaction to form a diphosphate (B83284) (pyrophosphate) and water. researchgate.net This process can continue sequentially, with each step adding another phosphate unit to the polymer chain, thereby increasing its length. researchgate.net The general chemical equation for the polymerization of orthophosphates can be represented as:

n H₂PO₄⁻ → (PO₃)nⁿ⁻ + n H₂O

This reaction is an equilibrium; the reverse reaction, hydrolysis, can break the P-O-P bonds to regenerate shorter phosphate chains or orthophosphate. researchgate.net The final structure of a linear polyphosphate, such as pentaphosphate, consists of a chain of PO₄ tetrahedra linked by shared oxygen centers, with the terminal phosphorus groups sharing one oxygen and the internal phosphorus centers sharing two. researchgate.net

Advanced Inorganic Synthesis Routes for Sodium Pentaphosphates

The synthesis of sodium pentaphosphate as a specific, pure compound requires precise control over reaction conditions to achieve the desired chain length of n=5.

Thermal condensation is a primary industrial method for producing polyphosphates. The process typically involves heating a stoichiometric mixture of sodium orthophosphates, such as monosodium phosphate (NaH₂PO₄) and disodium phosphate (Na₂HPO₄), under carefully controlled conditions. researchgate.net For example, sodium tripolyphosphate (Na₅P₃O₁₀) is produced annually on a large scale using this method. researchgate.net

To produce polyphosphates of a specific chain length, the ratio of the starting materials (the Na/P molar ratio) and the thermal treatment (temperature and duration) are critical parameters. biomaterials.ca Heating monosodium dihydrogen phosphate (NaH₂PO₄·H₂O) to high temperatures (e.g., 700°C) results in a molten glass of sodium polyphosphates with a distribution of chain lengths. biomaterials.caresearchgate.net By carefully managing the initial stoichiometry and the heating and subsequent quenching (rapid cooling) process, the average degree of polymerization can be influenced. researchgate.netresearchgate.net Shorter-chain polyphosphates can be isolated from these mixtures through techniques like fractional precipitation with a solvent such as acetone. biomaterials.caresearchgate.net While specific protocols for isolating pure sodium pentaphosphate are not widely detailed, the general principle involves creating conditions that favor a mixture rich in shorter chains and then employing separation techniques to isolate the n=5 species.

Table 1: Key Intermediates in Thermal Condensation of Sodium Phosphates

| Intermediate Compound | Formation Temperature | Role in Polyphosphate Synthesis |

|---|---|---|

| Disodium Dihydrogen Pyrophosphate (Na₂H₂P₂O₇) | ~463 K (190°C) | Formed from monosodium orthophosphate; an early-stage condensed phosphate. rsc.org |

| Tetrasodium Pyrophosphate (Na₄P₂O₇) | ~488 K (215°C) | Formed from disodium orthophosphate; another key pyrophosphate intermediate. rsc.org |

| Sodium Trimetaphosphate (Na₃P₃O₉) | >513 K (240°C) | A cyclic metaphosphate that can form at higher temperatures. rsc.orgdaneshyari.com |

Note: Temperatures are approximate and can vary based on specific reaction conditions and the presence of other substances.

Mechanochemical synthesis is a technique that uses mechanical energy, such as from ball milling or grinding, to induce chemical reactions, often in the absence of solvents. This approach is recognized as a form of green chemistry due to its potential to reduce solvent waste and energy consumption.

While specific literature detailing the mechanochemical synthesis of sodium pentaphosphate is limited, the method has been successfully applied to produce other inorganic salts and polymers. The principle involves the intimate mixing of solid reactants at high energy, which can break down crystal lattices and create highly reactive surfaces, thereby promoting solid-state condensation reactions. Theoretically, a stoichiometric mixture of solid sodium orthophosphate precursors could be milled to induce the elimination of water and form polyphosphate chains. Control over the reaction time, milling intensity, and reactant stoichiometry would be necessary to influence the average chain length of the resulting sodium polyphosphate mixture.

The synthesis of linear sodium pentaphosphate from a cyclic pentametaphosphate intermediate is not a commonly documented route in the chemical literature. The standard synthesis of linear polyphosphates relies on the thermal condensation of acyclic orthophosphates. While various cyclic metaphosphates, such as sodium trimetaphosphate and tetrametaphosphate, are known and important compounds, their role as direct precursors for the controlled synthesis of specific-length linear polyphosphates like the pentamer is not well-established. The hydrolysis of cyclic metaphosphates typically leads to a mixture of linear polyphosphates rather than a single, specific product.

Synthesis of Nucleoside Pentaphosphates and Related Bioconjugates

Nucleoside pentaphosphates are significant bioconjugates where a five-unit phosphate chain is attached to the 5'-position of a nucleoside, such as adenosine (B11128) or uridine (B1682114). These molecules are important in biochemical research and as potential therapeutics. Their synthesis requires specialized phosphorylation strategies that can build the long phosphate chain without degrading the sensitive nucleoside moiety.

A highly effective and widely reported strategy for synthesizing nucleoside pentaphosphates utilizes cyclic trimetaphosphate (TriMP) as the key phosphorylating reagent. researchgate.net This method avoids the need for protecting groups on the nucleoside and proceeds in high yields. researchgate.net

The general approach involves two main steps:

Activation of Cyclic Trimetaphosphate: The sodium salt of cyclic trimetaphosphate is first converted to a more soluble form, such as its tetrabutylammonium (B224687) salt. This salt is then treated with an activating agent (e.g., mesitylene (B46885) chloride in the presence of N-methylimidazole) to form a highly reactive intermediate. researchgate.net

Reaction with Nucleoside Monophosphate (NMP): The activated trimetaphosphate intermediate readily reacts with a nucleoside 5'-monophosphate (NMP). This reaction opens the trimetaphosphate ring and attaches it to the phosphate of the NMP, forming a nucleoside-substituted linear triphosphate intermediate.

Formation of the Pentaphosphate: This intermediate is then reacted with a second molecule of NMP, which displaces a leaving group to form the final dinucleoside 5'-pentaphosphate (Np₅N) product. Alternatively, if the intermediate is hydrolyzed with water, a nucleoside 5'-tetraphosphate (Np₄) is produced. researchgate.net

This methodology offers several advantages, including the use of inexpensive starting materials (sodium trimetaphosphate and NMPs) and high product yields, often ranging from 77% to 86%. researchgate.net

Table 2: Representative Yields for Dinucleoside Pentaphosphate Synthesis

| Starting Nucleoside Monophosphates | Dinucleoside Pentaphosphate Product | Isolated Yield (%) |

|---|---|---|

| AMP + AMP | Ap₅A | 81% |

| AMP + UMP | Ap₅U | 86% |

| AMP + GMP | Ap₅G | 77% |

| AMP + TMP | Ap₅T | 83% |

Source: Data derived from studies on nucleoside pentaphosphate synthesis via activated cyclic trimetaphosphate. researchgate.net

One-Pot Synthetic Routes for Dinucleoside Polyphosphates

The synthesis of dinucleoside polyphosphates, including pentaphosphates (Np5N), has been advanced through the development of one-pot methodologies that offer efficiency and high yields. One notable strategy involves the use of cyclic trimetaphosphate as a phosphorylating agent. nih.gov This method allows for the formation of both symmetrical and mixed dinucleoside pentaphosphates in high yields. nih.gov The process begins with the preparation of the tri(tetra-n-butylammonium) salt of cyclic trimetaphosphate from its trisodium (B8492382) salt. nih.gov This is followed by activation of the cyclic trimetaphosphate and subsequent reaction with nucleosides to yield the desired dinucleoside pentaphosphates. nih.govresearchgate.net

Another effective one-pot approach is based on the Ludwig-Eckstein procedure for NTP synthesis and utilizes a salicylphosphite intermediate. nih.gov This route facilitates the preparation of symmetric dinucleoside tetra- and pentaphosphates from protected nucleosides. nih.gov The key steps involve the phosphitylation of a triacetylated nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicylchlorophosphite), followed by a reaction with inorganic pyrophosphate to form a cyclic intermediate. nih.govnih.gov Subsequent oxidation and reaction with a nucleoside mono- or diphosphate, often catalyzed by metal ions like ZnCl2, leads to the formation of the dinucleoside polyphosphate. nih.gov This one-flask synthesis has been reported to produce dinucleoside tetra- and pentaphosphates in isolated yields of 50 to 85%. nih.gov

Recent advancements have also explored green chemistry approaches, such as one-pot synthesis in an aqueous medium using coupling reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) hexafluorophosphate (B91526) (DMP) and imidazole (B134444) to activate nucleoside monophosphates. nih.gov

Table 1: Comparison of One-Pot Synthetic Routes for Dinucleoside Polyphosphates

| Synthetic Route | Key Reagents | Advantages | Reported Yields |

| Cyclic Trimetaphosphate | Tri(tetra-n-butylammonium) salt of cyclic trimetaphosphate, mesitylene chloride, N-methylimidazole | High yields, uses inexpensive reagents | Not specified |

| Salicylphosphite Intermediate | 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, bis(tri-n-butylammonium) pyrophosphate, ZnCl2 | High yields (50-85%) for tetra- and pentaphosphates | 50-85% nih.gov |

| Aqueous Medium Synthesis | 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (DMP), imidazole | Green chemistry approach, one-pot in water | Not specified |

Pentaphosphorylation Reagents for Biomolecule Conjugation

The attachment of a pentaphosphate chain to biomolecules, a process known as pentaphosphorylation, is of significant interest for creating biochemical tools and potential therapeutic agents. nih.gov A novel reagent for this purpose is derived from the anhydride (B1165640) of dihydrogen pentametaphosphate, [P5O14]3–. nih.govacs.org This trianion serves as a well-defined condensed phosphate component that can attach a pentaphosphate chain to a biomolecule in a single step. nih.govacs.org

The synthesis of this pentaphosphorylation reagent involves the selective dehydration of the doubly protonated form of pentametaphosphate. acs.org This reagent has been successfully used to extend nucleoside monophosphates (NMPs) and diphosphates (NDPs) to their corresponding nucleoside hexa- and heptaphosphates. nih.gov The reactions are promoted by the use of an organometallic promoter, Mo(NCMe)3(CO)3, which facilitates the ring-opening reaction of the anhydride with the anhydrous nucleoside phosphates. nih.govacs.org

Bioconjugation, in a broader sense, is the chemical joining of two or more molecules where at least one is a biomolecule. thermofisher.com This process utilizes various reagents with reactive ends that target specific functional groups on molecules like proteins or oligonucleotides. thermofisher.comsigmaaldrich.com The development of pentaphosphorylation reagents adds a new tool to the bioconjugation toolbox, enabling the specific attachment of longer polyphosphate chains to biomolecules. nih.govacs.org These reagents offer an alternative to iterative methods that require the sequential addition of single phosphate groups. nih.gov

Table 2: Key Reagents in Pentaphosphorylation for Biomolecule Conjugation

| Reagent | Precursor | Application | Promoter |

| [P5O14]3– (anhydride of dihydrogen pentametaphosphate) | Dihydrogen pentametaphosphate | Attachment of a pentaphosphate chain to NMPs and NDPs | Mo(NCMe)3(CO)3 nih.govacs.org |

Role of Organometallic Promoters in Pentaphosphate Synthesis

Organometallic promoters play a crucial role in facilitating the synthesis of polyphosphates, including pentaphosphates. In the context of pentaphosphorylation using the anhydride of dihydrogen pentametaphosphate, traditional promoters like ZnCl2 or MgCl2 were found to be ineffective in initiating the desired reaction with anhydrous nucleoside monophosphates (NMPs) or diphosphates (NDPs). acs.org This led to the investigation of other promoters, with molybdenum-based organometallic complexes showing significant promise. acs.org

Specifically, the organometallic promoter Mo(NCMe)3(CO)3 was found to effectively coordinate to the pentametaphosphate anhydride, thereby activating it for the pentaphosphorylation reaction. nih.govacs.org This novel use of an organometallic promoter enables the efficient synthesis of nucleoside hexa- and heptaphosphates by attaching a pentaphosphate chain in a single step. nih.gov

The role of metal ions is also evident in other polyphosphate synthesis and modification methods. For instance, in the one-flask synthesis of dinucleoside tetraphosphates, ZnCl2 was found to be a more effective catalyst than MgCl2 for the conversion of the partially protected tetraphosphate (B8577671) intermediate. nih.gov Metal ions can influence the structure and stability of polyphosphate complexes. acs.org They can bind to cage-like sites within the polyphosphate chain or act as bridges between adjacent chains, leading to the formation of coacervates. nih.gov The choice of metal ion can therefore influence the reaction pathway and the properties of the final product.

Table 3: Organometallic and Metal Ion Promoters in Pentaphosphate and Polyphosphate Synthesis

| Promoter/Catalyst | Synthetic Context | Function |

| Mo(NCMe)3(CO)3 | Pentaphosphorylation of NMPs and NDPs with pentametaphosphate anhydride | Activates the pentametaphosphate anhydride for reaction nih.govacs.org |

| ZnCl2 | One-flask synthesis of dinucleoside tetraphosphates | Catalyzes the conversion of a partially protected tetraphosphate intermediate nih.gov |

| MgCl2 | One-flask synthesis of dinucleoside tetraphosphates | Less effective than ZnCl2 but better than no catalyst nih.gov |

Control of Chain Length and Isomeric Purity in Synthetic Protocols

Controlling the chain length and ensuring isomeric purity are critical challenges in the synthesis of polyphosphates. The final chain length of a polyphosphate is influenced by factors such as the heating rate, time, and temperature during synthesis. researchgate.net However, producing a specific polyphosphate chain length chemically is difficult, as the process typically results in a mixture of different chain lengths. aminoverse.com

In the context of dinucleoside polyphosphates, synthetic methods have been developed to achieve specific chain lengths. For example, the reaction of an activated cyclic trimetaphosphate can be used to synthesize dinucleoside pentaphosphates. nih.gov Similarly, the use of a tetraphosphorylation reagent, an activated tetrametaphosphate, allows for the synthesis of nucleoside tetra- and pentaphosphates. acs.org

The purity of the synthesized polyphosphates is also a significant consideration. Techniques like 31P NMR spectroscopy are used to characterize the products and assess their purity. nih.gov For instance, in the 31P NMR spectra of dinucleoside polyphosphates, the resonances for the end phosphates are typically well-separated from those of the middle phosphates, allowing for structural confirmation. nih.gov

For linear polyphosphates, methods such as end group titration can be used to determine the average chain length. acs.org This involves titrating the hydroxyl end groups of the polyphosphate chains. acs.org However, this method requires highly pure polyphosphate samples. acs.org Enzymatic assays have also been developed to quantify both the total polyphosphate concentration and the average chain length. acs.orgresearchgate.net

In the synthesis of polyphosphazenes, chain-capping agents are employed to control the molecular weight and chain length of the resulting polymers. mdpi.com This technique involves using N-alkyl phosphoranimines that react with the active chain ends during polymerization, effectively terminating chain growth. mdpi.com While this specific example relates to polyphosphazenes, the principle of using capping or terminating agents could be a potential strategy for controlling chain length in inorganic polyphosphate synthesis.

Table 4: Methods for Characterization and Control of Polyphosphate Chain Length

| Method | Application | Principle |

| 31P NMR Spectroscopy | Structural characterization and purity assessment | Differentiates between end and middle phosphate groups based on chemical shifts nih.gov |

| End Group Titration | Determination of average chain length of linear polyphosphates | Acid-base titration of the hydroxyl end groups of the polyphosphate chains acs.org |

| Enzymatic Assays | Quantification of total polyphosphate and average chain length | Enzymatic hydrolysis of polyphosphate and subsequent detection of orthophosphate or pyrophosphate acs.orgresearchgate.net |

| Chain-Capping Agents | Control of molecular weight and chain length in polyphosphazene synthesis | Termination of polymer chain growth by reaction with active chain ends mdpi.com |

Theoretical and Computational Investigations of Pentaphosphate Systems

Quantum Chemical Simulations of Bonding and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding within the pentaphosphate anion ([P₃O₁₀]⁵⁻). These simulations provide a detailed picture of how electrons are distributed across the molecule, which is fundamental to understanding its stability and chemical behavior.

Calculations reveal the nature of the phosphorus-oxygen (P-O) bonds. The terminal P-O bonds are shorter and stronger than the bridging P-O-P bonds that link the phosphate (B84403) units together. utah.eduresearchgate.net This difference is attributed to a greater degree of π-bonding character in the terminal bonds. utah.edu The bond valence model, which relates bond length to bond strength, can be used to correlate calculated vibrational frequencies with specific P-O bond lengths, providing a powerful analytical tool. rsc.org

Table 1: Calculated P-O Bond Characteristics

| Bond Type | Typical Calculated Bond Length (Å) | Bond Character | Relative Strength |

|---|---|---|---|

| Terminal P=O | ~1.50 - 1.52 | Significant double bond character | Strong |

Note: Values are typical ranges derived from computational studies on phosphate-containing molecules and may vary based on the specific computational method and basis set used. utah.eduresearchgate.net

Quantum chemical models are also used to predict the reactivity of the pentaphosphate chain. By calculating the energies of different molecular orbitals, researchers can identify the sites most susceptible to nucleophilic or electrophilic attack. For instance, the phosphorus atoms in the P-O-P bridges are key reactive centers, particularly for hydrolysis reactions where a water molecule attacks the phosphorus atom, leading to the cleavage of the phosphoanhydride bond. nih.govacs.org DFT calculations can map out the energy landscape of such reactions, identifying transition states and energy barriers. researchgate.net

Molecular Dynamics Studies of Conformational Flexibility and Interactions

While quantum mechanics provides a static picture of bonding, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For a flexible chain-like molecule such as the pentaphosphate anion, MD is essential for understanding its conformational flexibility and its interactions with the surrounding environment, particularly in aqueous solutions. nih.gov

MD simulations model the pentaphosphate chain and surrounding water molecules as a system of interacting particles. By solving Newton's equations of motion for this system, a trajectory is generated that shows how the molecule twists, turns, and folds over time. These simulations reveal that the pentaphosphate chain is highly flexible, capable of adopting a wide range of conformations from extended linear shapes to more compact, folded structures. The specific conformation is influenced by interactions with positive ions (cations) and hydrogen bonding with water molecules. nih.govnih.gov

Table 2: Key Interactions Studied by Molecular Dynamics

| Interacting Species | Type of Interaction | Effect on Pentaphosphate Conformation |

|---|---|---|

| Pentaphosphate & Water | Hydrogen Bonding | Solvation of the anion, influences local structure |

| Pentaphosphate & Na⁺ ions | Ionic Association | Charge screening, promotes chain flexibility and coiling |

Computational Modeling of Metal Ion Chelation and Sequestration

One of the most important chemical properties of sodium pentaphosphate is its ability to act as a chelating agent, binding strongly to metal ions, especially divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). made-in-china.com This property is responsible for its widespread use as a water softener in detergents. Computational modeling provides atomic-level insights into how this chelation occurs.

Molecular modeling simulations show that the flexible pentaphosphate chain can wrap around a metal cation, with multiple negatively charged oxygen atoms coordinating with the positively charged metal center. acs.org Both the terminal and bridging oxygen atoms can participate in this coordination. acs.org The stability of the resulting metal-polyphosphate complex can be evaluated by calculating the total potential energy of the system. acs.org

Studies on various polyphosphates have shown that the stability of these complexes follows the order Mg²⁺ > Ca²⁺ > Na⁺ > K⁺, which is consistent with electrostatic interactions. acs.org The smaller, more highly charged ions like Mg²⁺ form more stable complexes. The simulations can also determine the coordination number (the number of oxygen atoms directly bound to the metal ion) and the precise geometry of the chelated complex. acs.org This detailed structural information is vital for understanding why pentaphosphate is so effective at sequestering the metal ions that cause water hardness. made-in-china.comnih.gov

Simulation of Reaction Mechanisms Involving Pentaphosphate Species

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions involving polyphosphates. A primary example is the hydrolysis of the phosphoanhydride (P-O-P) bond, the reaction through which the polyphosphate chain is broken down into smaller phosphate units. nih.govacs.org

Simulations can model the step-by-step process of hydrolysis. For example, a study on the hydrolysis of ammonium (B1175870) polyphosphate in the presence of zinc ions (Zn²⁺) showed that the metal ion first chelates to the polyphosphate chain. nih.govacs.org This chelation induces a conformational change that weakens the P-O-P bond, making it more susceptible to attack by a water molecule and thus promoting hydrolysis. nih.govacs.org Computational models can distinguish between different hydrolysis pathways, such as the cleavage of terminal phosphate groups versus the scission of the chain at an intermediate point. nih.govnih.govgatech.edu

Another important class of reactions involves polyphosphates acting as phosphorylating agents. In prebiotic chemistry, cyclic polyphosphates like trimetaphosphate are thought to have played a role in the formation of peptides. mdpi.comnih.gov Simulations and mechanistic studies propose that an amino acid can attack the trimetaphosphate ring, forming a highly reactive N-phosphorylated intermediate. frontiersin.org This activated amino acid can then react with another amino acid to form a peptide bond, a crucial step in the origin of proteins. mdpi.comnih.govresearchgate.net These computational investigations help to establish the plausibility of such prebiotic reaction pathways.

Theoretical Frameworks for Polyphosphate Evolution and Biological Significance

Theoretical and computational models are central to hypotheses concerning the role of polyphosphates in the origin of life. Long before the evolution of complex enzymes, simple inorganic molecules like polyphosphates may have provided the energy and chemical reactivity needed to drive prebiotic synthesis. nih.govhawaii.edu

One prominent theoretical framework posits that polyphosphates, formed in high-temperature environments like volcanoes, were a key energy source on the early Earth. frontiersin.orghawaii.edu Unlike ATP, which is biochemically complex, inorganic polyphosphates can be formed simply by heating phosphate minerals. nih.gov These energy-rich molecules could have then participated in the phosphorylation of other simple organic molecules, activating them for further reactions, such as the synthesis of amino acids into peptides or the formation of the first nucleic acids. nih.govunf.eduresearchgate.net

Computational models support this framework by demonstrating the feasibility of polyphosphate-mediated reactions under plausible prebiotic conditions. nih.gov For example, theoretical studies show how trimetaphosphate can activate amino acids across a wide range of temperatures and pH levels. nih.gov By providing a robust, non-enzymatic mechanism for peptide bond formation, polyphosphates could have enabled the creation of the first simple proteins, setting the stage for the emergence of more complex biochemical systems. nih.govresearchgate.net These theoretical investigations underscore the potential of polyphosphates as "bioenergy fossils" that were fundamental to the transition from geochemistry to biochemistry. nih.gov

Analytical Research Methodologies for Pentaphosphate Characterization

Quantitative and Qualitative Analysis of Polyphosphates in Complex Matrices

The analysis of polyphosphates is often complicated by the presence of other phosphorus-containing compounds and the inherent instability of the polyphosphate chain. Therefore, robust methods are required to accurately determine their presence and concentration.

Enzymatic Assay Development and Refinement

Enzymatic assays offer a highly specific and sensitive approach for the quantification of polyphosphates. These assays typically rely on enzymes that can specifically hydrolyze polyphosphates, releasing orthophosphate (Pi) which can then be measured using well-established colorimetric methods.

One notable development is an enzymatic assay that not only quantifies the total polyphosphate concentration but also determines the average chain length. acs.org This method involves two key enzymatic steps. First, exopolyphosphatase is used to degrade the polyphosphate chains, leaving one pyrophosphate (PPi) molecule per chain. acs.org This PPi is then converted to ATP by ATP sulfurylase, and the resulting ATP is quantified using a luciferase-based bioluminescence assay. nih.gov This approach provides a significant advantage over methods that only measure total phosphorus, as it offers insights into the polymeric nature of the polyphosphate sample. acs.org

Furthermore, enzymatic assays can be designed for high-throughput screening. For instance, the PiPer Phosphate (B84403) Assay utilizes a series of coupled enzymatic reactions that result in the production of a fluorescent or colorimetric signal proportional to the amount of inorganic phosphate present. thermofisher.com This assay can be adapted to detect any organic phosphate that can be enzymatically digested to release inorganic phosphate. thermofisher.com

The refinement of these assays includes addressing potential interferences from the sample matrix. For example, in plasma samples, anticoagulants like EDTA are crucial to prevent the conversion of ATP to PPi after blood collection, which would otherwise lead to inaccurate measurements. nih.gov

Here is an example of a coupled enzymatic assay for determining ribokinase activity, which demonstrates the principles often applied in phosphate-related enzymatic assays:

| Reaction Step | Enzyme | Substrates | Products |

| 1 | Ribokinase | Ribose, ATP | ADP, Ribose-5-phosphate |

| 2 | Pyruvate Kinase | ADP, PEP | ATP, Pyruvate |

| 3 | Lactate Dehydrogenase | Pyruvate, NADH | Lactate, NAD+ |

| This table illustrates a coupled enzymatic assay where the product of one reaction is the substrate for the next, ultimately leading to a measurable change in NADH absorbance at 340 nm. thermofisher.com |

Chromatographic Separation Techniques (e.g., HPLC, Paper Chromatography)

Chromatographic techniques are fundamental for the separation and analysis of different polyphosphate species from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating polyphosphates based on their size and charge. nih.gov Anion-exchange HPLC is commonly employed, where polyphosphates are separated on a column with a positively charged stationary phase. hamiltoncompany.comnih.gov The separated polyphosphates can be detected by various means, including post-column derivatization to form a UV-absorbing complex or by direct detection using conductivity or mass spectrometry. colby.edu HPLC methods have been developed to separate a wide range of polyphosphate chain lengths, from short-chain oligomers to long-chain polymers. acs.orghamiltoncompany.com

Paper Chromatography offers a simpler, yet effective, method for the qualitative and semi-quantitative analysis of polyphosphates. oup.comoup.comcdnsciencepub.com In this technique, a sample is spotted onto a sheet of chromatography paper, and a solvent is allowed to move up the paper by capillary action. oup.comcdnsciencepub.com Different polyphosphate species will travel at different rates, resulting in their separation. oup.comacs.orgacs.org After separation, the individual phosphate spots can be visualized by spraying with a reagent that reacts to form a colored product. oup.com While less precise than HPLC, paper chromatography is a valuable tool for preliminary analysis and for separating a limited number of polyphosphate species. oup.com

| Chromatographic Technique | Principle | Advantages | Limitations |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile phase and a stationary phase. Anion-exchange is common for polyphosphates. | High resolution and sensitivity, quantitative analysis, applicable to a wide range of chain lengths. nih.govhamiltoncompany.com | Requires specialized equipment, potential for co-elution with interfering compounds. researchgate.net |

| Paper Chromatography | Separation based on differential partitioning between a stationary phase (paper) and a mobile phase (solvent). oup.comcdnsciencepub.com | Simple, low cost, good for qualitative analysis of simple mixtures. oup.comoup.com | Lower resolution and sensitivity compared to HPLC, can be time-consuming, susceptible to hydrolysis of condensed species. oup.com |

Spectroscopic Techniques for In Situ Monitoring of Pentaphosphate Reactions

Spectroscopic techniques are invaluable for studying the dynamics of pentaphosphate reactions in real-time and without the need for sample extraction.

31P Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of phosphorus atoms. acs.org It can distinguish between different phosphate groups within a polyphosphate chain (terminal, middle, and branching groups), allowing for the determination of chain length and structure. acs.orgacs.org Changes in the 31P NMR spectrum over time can be used to monitor the hydrolysis of pentaphosphate or its interaction with other molecules. The chemical shifts in 31P NMR are sensitive to factors like pH and the presence of metal ions, providing further insights into the reaction conditions. acs.orgacs.org

Raman Spectroscopy , another vibrational spectroscopy technique, can also provide information about the structure of polyphosphates and can be used for in situ monitoring of reactions. nih.gov

| Spectroscopic Technique | Information Obtained | Application in Pentaphosphate Reaction Monitoring |

| 31P Nuclear Magnetic Resonance (NMR) | Chemical environment of phosphorus atoms, chain length, and structure. acs.orgacs.org | Monitoring hydrolysis, enzymatic degradation, and binding interactions in real-time. |

| Fourier Transform-Infrared (FT-IR) | Presence of characteristic functional groups (e.g., P=O). acs.org | Observing overall structural changes during reactions. |

| Raman Spectroscopy | Vibrational modes of molecules, providing structural information. | In situ monitoring of reaction kinetics and structural transformations. nih.gov |

Advanced Imaging Techniques for Localizing Polyphosphates in Biological Systems

Visualizing the subcellular localization of polyphosphates is crucial for understanding their biological functions. Several advanced imaging techniques have been adapted for this purpose.

Fluorescence Microscopy using polyphosphate-specific fluorescent dyes is a common method for localizing polyphosphates within cells. Dyes like 4',6-diamidino-2-phenylindole (DAPI), which exhibits a characteristic fluorescence shift upon binding to polyphosphates, have been widely used. acs.orgacs.org However, DAPI can also bind to other molecules like DNA and RNA, leading to potential artifacts. acs.orgacs.org Newer, more specific dyes such as JC-D7 have been developed to overcome these limitations. acs.orgacs.org

Electron Microscopy , coupled with techniques like energy-dispersive X-ray spectroscopy (EDX), can provide high-resolution images of polyphosphate granules (volutin granules) within cells and confirm their elemental composition.

More advanced imaging techniques , such as optical coherence tomography (OCT), which provides high-resolution, cross-sectional imaging of tissues, are emerging as potential tools for studying the distribution of polyphosphates in complex biological structures. nih.gov Correlative light and electron microscopy (CLEM) combines the advantages of fluorescence microscopy for identifying specific labeled molecules with the high-resolution structural information provided by electron microscopy, offering a powerful approach to precisely localize polyphosphates within the cellular architecture. nih.gov

| Imaging Technique | Principle | Application for Polyphosphate Localization |

| Fluorescence Microscopy | Use of fluorescent dyes that bind specifically to polyphosphates. acs.orgacs.orgacs.org | Visualization of polyphosphate distribution within cells and tissues. |

| Electron Microscopy with EDX | High-resolution imaging of cellular structures and elemental analysis. | Identification and characterization of polyphosphate storage granules. |

| Correlative Light and Electron Microscopy (CLEM) | Combination of fluorescence microscopy for localization and electron microscopy for ultrastructural context. nih.gov | Precise mapping of polyphosphate location within specific organelles. |

| Optical Coherence Tomography (OCT) | Light-based imaging providing cross-sectional views of tissue. nih.gov | Potential for in vivo or ex vivo imaging of polyphosphate distribution in tissues. |

Future Research Directions and Emerging Areas in Pentaphosphoric Acid, Sodium Salt Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The traditional production of sodium polyphosphates often involves energy-intensive processes. researchgate.net Future research is increasingly focused on developing more sustainable and efficient synthetic methods.

One promising approach is the use of biotechnological processes. For instance, a German chemical company has developed a method that utilizes Saccharomyces cerevisiae to convert phosphate-containing wastewater into high-purity sodium polyphosphate powder. chemicalbook.com This innovative process involves both fermentation and downstream processing, offering a more environmentally friendly alternative to conventional methods that rely on phosphate (B84403) mining. chemicalbook.com This upcycled polyphosphate can be used in various applications, reducing the demand for phosphate rock. chemicalbook.com

In addition to biotechnological routes, research is also exploring novel chemical syntheses. A new dry single-stage method for producing sodium tripolyphosphate has been proposed as an alternative to the classic two-stage spray drying method, which is more energy-intensive due to the need for diluted phosphoric acid. researchgate.net Furthermore, recent work has demonstrated a novel synthetic path to proaporphine alkaloids using a hypervalent iodine reagent, which facilitates an unprecedented carbon-carbon bond formation. nih.gov While not directly for sodium pentaphosphate, this highlights the potential for discovering new reaction mechanisms applicable to complex phosphate compounds. A recently reported method for creating the anhydride (B1165640) of dihydrogen pentametaphosphate allows for the selective synthesis of this cyclic pentamer without challenging purification steps. acs.org

Design of New Functional Pentaphosphate Derivatives for Specific Applications

The unique properties of pentaphosphates and other polyphosphates make them attractive for modification to create new functional materials. A significant area of research is the development of polyphosphate-based biomaterials.

Sodium polyphosphate can form coacervates or flocculates in the presence of divalent cations like calcium. chemicalbook.com These coacervates are being investigated for a range of biomedical applications, including:

Tissue Engineering: Serving as scaffolds for tissue regeneration. chemicalbook.com

Drug Delivery: Acting as carriers for targeted drug release. chemicalbook.com

Antibacterial Agents: Exhibiting antimicrobial properties. chemicalbook.com

Furthermore, researchers are synthesizing novel nucleoside polyphosphates with extended phosphate chains. For example, adenosine (B11128) monophosphate (AMP) and uridine (B1682114) monophosphate (UMP) have been extended to their corresponding hexaphosphates, while adenosine diphosphate (B83284) (ADP) and uridine diphosphate (UDP) have been converted to heptaphosphates. acs.org These long-chain nucleoside polyphosphates are of interest for their potential interactions with RNA-processing enzymes. acs.org The development of new synthetic methodologies will likely lead to the creation of even more complex and functionalized polyphosphate derivatives for a wide array of applications.

Deepening Understanding of Complex Biological Roles and Enzyme Interactions

Inorganic polyphosphates, including pentaphosphates, are ubiquitous in living organisms and play crucial roles in various cellular processes. mdpi.commdpi.com Future research aims to unravel the intricate details of these biological functions and their interactions with enzymes.

Diphospho-myo-inositol polyphosphates, which are structurally related to linear polyphosphates, are involved in:

Vesicle trafficking nih.govnih.gov

Cellular stress response nih.govnih.gov

Regulation of telomere length and DNA damage repair nih.govnih.gov

The metabolism of these compounds is controlled by specific enzymes, including inositol (B14025) hexakisphosphate kinases, diphosphoinositol-pentakisphosphate kinases, and diphosphoinositol polyphosphate phosphohydrolases. nih.govnih.gov These enzymes themselves have roles beyond catalysis, interacting with a variety of other proteins to influence cellular events. nih.govnih.gov

In bacteria, polyphosphate metabolism is regulated by polyphosphate kinases (PPKs) and exopolyphosphatases (PPXs). mdpi.com PPK1 extends the polyphosphate chain, while PPK2 uses polyphosphate to generate other high-energy molecules. mdpi.com In mammals, the enzyme h-Prune can degrade short-chain polyphosphates. mdpi.com Polyphosphates released during platelet destruction participate in the blood coagulation cascade. msu.ru They have also been implicated in signal transduction between nerve cells. msu.ru A deeper understanding of these enzymatic interactions and biological pathways will be critical for elucidating the full scope of polyphosphate function in health and disease.

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry is becoming an indispensable tool for studying the structure, stability, and reactivity of complex molecules like pentaphosphoric acid and its salts. Molecular dynamics (MD) simulations and density functional theory (DFT) are being employed to gain insights that are often difficult to obtain through experimental methods alone.

Recent computational studies have focused on:

Metal-Polyphosphate Complexes: MD simulations have been used to investigate the structure and stability of hydrated polyphosphate complexes with physiologically relevant metal cations such as Na+, K+, Ca2+, and Mg2+. acs.orgresearchgate.net These studies have revealed that the stability of these complexes is related to the coordination geometry and the strength of metal chelation. researchgate.netnsf.gov

Aqueous Behavior of Phosphates: First-principles DFT calculations with a cluster-continuum solvation model are used to evaluate the energetic stabilities of various phosphate oligomers in an aqueous environment. ucl.ac.uk Car-Parrinello MD simulations provide insights into the hydration properties of these species. ucl.ac.uk

Predictive Modeling of Inhibitors: Machine learning models are being developed to screen for and design potent inhibitors of specific targets, such as the NaV1.7 sodium channel. nih.gov While not directly focused on pentaphosphate, these approaches could be adapted to predict the interactions of polyphosphates with biological targets.

These computational approaches provide a molecular-level understanding of polyphosphate behavior and can guide the design of new experiments and functional materials.

Development of Innovative Analytical Tools for High-Resolution Characterization

A thorough understanding of the structure and function of pentaphosphates and other polyphosphates relies on the availability of advanced analytical techniques. Future research will continue to push the boundaries of analytical science to achieve higher resolution and more comprehensive characterization.

Key parameters of interest in polyphosphate research include:

Molecular structure (linear, cyclic, or branched) acs.orgnih.govresearchgate.net

Concentration acs.orgnih.govresearchgate.net

Average chain length acs.orgnih.govresearchgate.net

Chain length distribution acs.orgnih.govresearchgate.net

Cellular localization acs.orgnih.govresearchgate.net

Cation composition acs.orgnih.govresearchgate.net

A variety of analytical methods are employed to determine these parameters:

| Analytical Technique | Application in Polyphosphate Analysis |

| Chromatography | Separation of different polyphosphate oligomers. colby.edu |

| Electrophoresis | Separation and analysis of polyphosphates, often in conjunction with other techniques. mdpi.com |

| 31P Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the different phosphate environments and can distinguish between linear and cyclic structures. colby.edu |

| Mass Spectrometry (ESI-MS) | Allows for the detection and characterization of different polyphosphate species without pre-separation and can achieve low detection limits. colby.edu |

| Microscopy (e.g., with DAPI staining) | Used to visualize the cellular localization of polyphosphates. mdpi.com |

Future advancements will likely focus on improving the throughput and sensitivity of these techniques, as well as developing new methods for in-situ and real-time analysis of polyphosphates in complex biological systems.

Q & A

Q. What are the critical safety protocols for handling sodium pentaphosphoric acid in laboratory settings?

Sodium pentaphosphoric acid requires stringent safety measures due to its reactivity with moisture, which can generate phosphoric acid and heat. Key protocols include:

- Use of chemical-resistant gloves (e.g., nitrile) and splash-proof goggles.

- Storage in airtight containers with desiccants to prevent hydrolysis.

- Immediate neutralization of spills using inert absorbents (e.g., vermiculite) and 5% sodium bicarbonate solution.

- Ventilation systems to mitigate inhalation risks, as decomposition products may cause respiratory irritation .

Q. What standardized methods are recommended for synthesizing high-purity sodium pentaphosphoric acid?

Synthesis typically involves controlled dehydration of sodium phosphate precursors under inert atmospheres. A validated approach includes:

Q. How can researchers characterize the structural properties of sodium pentaphosphoric acid?

Essential techniques include:

- ³¹P NMR Spectroscopy : To resolve distinct phosphorus environments in the pentaphosphate chain (expected chemical shifts: –20 to –25 ppm for terminal PO₄ groups).

- X-ray Diffraction (XRD) : For crystallographic analysis, particularly to differentiate between amorphous and crystalline phases.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and dehydration behavior up to 500°C .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for sodium pentaphosphoric acid applications in material science?

A 2³ factorial design is effective for evaluating interactions between temperature, reactant stoichiometry, and reaction time. Example factors:

- Independent Variables : Temperature (200°C vs. 300°C), Na/P molar ratio (1:5 vs. 1:6), and duration (2h vs. 4h).

- Response Variables : Yield, crystallinity (XRD), and phosphate chain length (NMR).

- Analysis : ANOVA to identify significant factors and interactions, with post-hoc Tukey tests for pairwise comparisons .

Q. How should researchers resolve contradictions in reported toxicity data for sodium pentaphosphoric acid?

Discrepancies may arise from variations in sample purity or exposure models. Methodological steps include:

- Source Triangulation : Cross-referencing data from in vitro (cell culture) and in vivo (rodent) studies.

- Dose-Response Analysis : Normalizing results to molar concentrations of free phosphate ions.

- Quality Control : Replicating experiments using certified reference materials (e.g., NIST-traceable standards) .

Q. What role does sodium pentaphosphoric acid play in amorphous phosphating coatings, and how can its efficacy be tested?

The compound acts as a buffering agent in metal pretreatment formulations. To evaluate coating performance:

- Accelerated Corrosion Testing : Salt spray (ASTM B117) or cyclic humidity exposure.

- Adhesion Metrics : Scratch testing (e.g., ISO 1519) and SEM-EDS to verify phosphate layer uniformity.

- Catalyst Optimization : Testing sodium molybdate as a co-additive to enhance reaction kinetics .

Q. What methodologies are suitable for studying the long-term stability of sodium pentaphosphoric acid in aqueous systems?

Stability protocols involve:

- Hydrolytic Degradation Studies : Monitoring pH and phosphate speciation (via IC) over 30 days at 25°C and 40°C.

- Kinetic Modeling : Applying pseudo-first-order rate equations to predict degradation pathways.

- Comparative Analysis : Contrasting with shorter-chain phosphates (e.g., tri- vs. pentaphosphates) to identify chain-length-dependent trends .

Q. How can researchers investigate synergistic effects between sodium pentaphosphoric acid and other sequestering agents?

Experimental approaches include:

Q. What strategies mitigate contamination risks during analytical quantification of sodium pentaphosphoric acid?

Key precautions:

- Sample Preparation : Use of ultrapure water (18.2 MΩ·cm) and acid-washed glassware to avoid phosphate leaching.

- Interference Checks : Sparging samples with helium to remove dissolved CO₂, which can form carbonate complexes.

- Method Validation : Spike-and-recovery tests with known concentrations to assess accuracy (±5% tolerance) .

Q. How can environmental fate studies be designed to assess sodium pentaphosphoric acid’s impact on aquatic ecosystems?

A tiered approach is recommended:

Q. What advanced computational tools validate sodium pentaphosphoric acid’s role in catalytic processes?

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are critical:

- MD : Simulate phosphate chain flexibility in solvent environments (e.g., water, ethanol).

- QM : Calculate reaction pathways for acid-catalyzed hydrolysis using Gaussian or ORCA software.

- Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Methodological Notes

- Data Contradictions : Prioritize peer-reviewed studies over proprietary databases. For example, reconcile toxicity data from EPA reports with CIR assessments .

- Theoretical Frameworks : Link experimental designs to phosphate chemistry principles (e.g., Hard-Soft Acid-Base theory for ligand interactions) .

- Instrument Calibration : Regularly validate analytical equipment (e.g., NMR shimming, XRD alignment) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.